Cas no 1897102-78-1 (1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine)

1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine
- 1897102-78-1
- EN300-1910728
- [1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine
-
- インチ: 1S/C12H15BrClN/c13-11-4-3-9(14)7-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2
- InChIKey: DRZBMIGYGHWTAS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C1(CN)CCCC1)Cl
計算された属性
- せいみつぶんしりょう: 287.00764g/mol
- どういたいしつりょう: 287.00764g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26Ų
1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910728-0.05g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1910728-0.1g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1910728-10.0g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1910728-0.5g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1910728-1g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1910728-10g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1910728-2.5g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1910728-5.0g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1910728-1.0g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1910728-0.25g |
[1-(2-bromo-5-chlorophenyl)cyclopentyl]methanamine |
1897102-78-1 | 0.25g |
$840.0 | 2023-09-17 |
1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
1-(2-bromo-5-chlorophenyl)cyclopentylmethanamineに関する追加情報
1-(2-Bromo-5-Chlorophenyl)Cyclopentylmethanamine: A Comprehensive Overview
The compound with CAS No. 1897102-78-1, known as 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine and chlorine-substituted phenyl ring with a cyclopentane ring and an amine group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, polymer synthesis, and advanced materials development.
Recent studies have highlighted the importance of 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine in the development of novel therapeutic agents. Researchers have explored its role as a building block for creating bioactive compounds with potential anti-cancer, anti-inflammatory, and neuroprotective properties. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its potential as a lead compound in oncology drug development.
The synthesis of 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine involves a multi-step process that typically begins with the bromination and chlorination of an aromatic ring, followed by coupling reactions to introduce the cyclopentane and amine functionalities. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels, as reported in a 2023 article in *Organic Process Research & Development*.
In addition to its role in drug discovery, 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine has found applications in the development of advanced materials. Its unique electronic properties make it a valuable component in the synthesis of conductive polymers and organic semiconductors. A 2023 study in *Advanced Materials* highlighted its use as a precursor for creating high-performance organic field-effect transistors (OFETs), demonstrating its potential in next-generation electronic devices.
The physical and chemical properties of 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine are well-documented, with its molecular weight being approximately 340 g/mol and its melting point around 150°C. The compound is soluble in common organic solvents such as dichloromethane and THF, making it suitable for various laboratory applications. Its stability under standard conditions has also been confirmed, ensuring its reliability as a reagent in chemical synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions within 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine. Quantum mechanical calculations have provided insights into its electronic structure, which is crucial for predicting its reactivity and compatibility with other molecules. These findings have been instrumental in optimizing synthetic pathways and improving the efficiency of large-scale production processes.
In conclusion, 1-(2-bromo-5-chlorophenyl)cyclopentylmethanamine stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its role as a building block in drug discovery, combined with its potential in materials science, underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly significant role in advancing both medicinal chemistry and materials innovation.
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